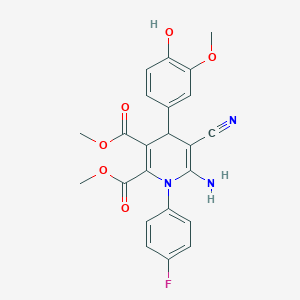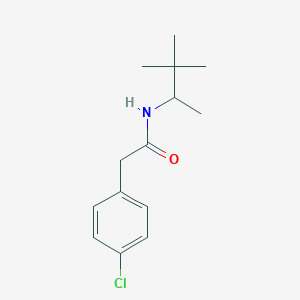![molecular formula C14H16N2O5S B4650384 N'-[1-(2-furyl)ethylidene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4650384.png)
N'-[1-(2-furyl)ethylidene]-2,5-dimethoxybenzenesulfonohydrazide
描述
N-[1-(2-furyl)ethylidene]-2,5-dimethoxybenzenesulfonohydrazide, commonly known as FEBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FEBT has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of FEBT is not fully understood. However, it has been reported to exhibit its biological activities through the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation. FEBT has been reported to target various molecular pathways, including the MAPK/ERK signaling pathway, the PI3K/Akt/mTOR signaling pathway, and the NF-κB signaling pathway.
Biochemical and Physiological Effects:
FEBT has been reported to exhibit various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune responses. FEBT has been reported to induce oxidative stress in cancer cells, leading to their apoptosis. It has also been reported to inhibit angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. Additionally, FEBT has been reported to modulate immune responses, leading to the activation of immune cells and the suppression of inflammatory responses.
实验室实验的优点和局限性
FEBT has several advantages for lab experiments, including its high solubility in various solvents, its stability under different conditions, and its low toxicity. However, FEBT has some limitations, including its sensitivity to light and air, which can lead to its degradation over time. Additionally, FEBT can exhibit batch-to-batch variability, making it challenging to reproduce results.
未来方向
There are several future directions for the research on FEBT. One possible direction is the development of new derivatives of FEBT with improved biological activities. Another direction is the investigation of the potential applications of FEBT in other fields, such as environmental science and nanotechnology. Furthermore, the elucidation of the mechanism of action of FEBT and its molecular targets can provide valuable insights into its biological activities. Finally, the development of new methods for the synthesis of FEBT can lead to the production of high-quality FEBT with improved yields and purity.
Conclusion:
In conclusion, FEBT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FEBT has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied. FEBT has shown promising results in medicinal chemistry, materials science, and analytical chemistry, and there are several future directions for its research. Overall, FEBT is a versatile compound with significant potential for various applications in scientific research.
科学研究应用
FEBT has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, FEBT has been evaluated for its anticancer, antifungal, and antibacterial activities. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. FEBT has also been reported to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents.
In materials science, FEBT has been studied for its potential applications as a corrosion inhibitor and as a dye for textile materials. FEBT has been reported to exhibit excellent corrosion inhibition properties for mild steel in acidic solutions. It has also been used as a dye for silk and wool fabrics, exhibiting good color fastness and wash fastness properties.
In analytical chemistry, FEBT has been used as a reagent for the determination of various metal ions, including copper, cobalt, and nickel. FEBT forms colored complexes with these metal ions, allowing for their sensitive and selective determination in complex matrices.
属性
IUPAC Name |
N-[(Z)-1-(furan-2-yl)ethylideneamino]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-10(12-5-4-8-21-12)15-16-22(17,18)14-9-11(19-2)6-7-13(14)20-3/h4-9,16H,1-3H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTPEWJLALDJHT-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NS(=O)(=O)C1=C(C=CC(=C1)OC)OC)/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1Z)-1-(furan-2-yl)ethylidene]-2,5-dimethoxybenzenesulfonohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B4650311.png)
![(3,5-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B4650319.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 4-nitrobenzoate](/img/structure/B4650331.png)
![2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-propylbenzamide](/img/structure/B4650344.png)

![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)benzamide](/img/structure/B4650357.png)
![8-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4650372.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B4650377.png)
![N-cyclohexyl-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B4650394.png)
![N-methyl-1-(1-naphthyl)-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4650396.png)
![{5-bromo-2-[(6-bromo-3-chloro-4-phenyl-2-quinolinyl)amino]phenyl}(phenyl)methanone](/img/structure/B4650398.png)

![3-({[3-(anilinocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4650405.png)
![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4650414.png)